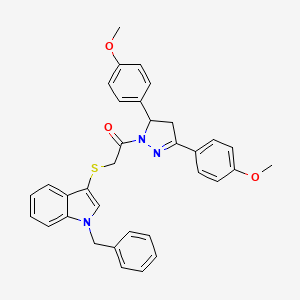

2-((1-benzyl-1H-indol-3-yl)thio)-1-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Description

The compound 2-((1-benzyl-1H-indol-3-yl)thio)-1-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone (CAS: 681273-86-9) is a structurally complex molecule with the molecular formula C₃₄H₃₁N₃O₃S and a molecular weight of 561.6932 g/mol . Its architecture features:

- A benzyl-substituted indole moiety linked via a thioether (-S-) group.

- A 4,5-dihydro-1H-pyrazole ring substituted at positions 3 and 5 with 4-methoxyphenyl groups.

- An ethanone group bridging the pyrazole and indole-thioether units.

The synthesis of such pyrazoline derivatives typically involves chalcone intermediates formed by Claisen-Schmidt condensation of substituted acetophenones and aldehydes, followed by cyclization with hydrazine hydrate . The benzyl-indole-thioether moiety likely requires additional functionalization steps, such as alkylation or nucleophilic substitution, to attach the indole and sulfur groups. Structural validation of this compound may involve X-ray crystallography using programs like SHELXL for refinement .

Properties

IUPAC Name |

2-(1-benzylindol-3-yl)sulfanyl-1-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H31N3O3S/c1-39-27-16-12-25(13-17-27)30-20-32(26-14-18-28(40-2)19-15-26)37(35-30)34(38)23-41-33-22-36(21-24-8-4-3-5-9-24)31-11-7-6-10-29(31)33/h3-19,22,32H,20-21,23H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCGZKYPCUYWLBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)C6=CC=C(C=C6)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H31N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-benzyl-1H-indol-3-yl)thio)-1-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that combines an indole moiety with a pyrazole derivative, which is known for its diverse biological activities. The presence of thioether and ketone functional groups further enhances its chemical reactivity and potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to the one . For instance, derivatives of pyrazole have shown significant cytotoxic effects against various cancer cell lines. A notable example is a pyrazole compound that demonstrated an IC50 value of 49.85 μM against tumor cells, indicating potent growth inhibitory properties .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 | 49.85 | Induces apoptosis |

| Compound B | NCI-H460 | 0.95 | Autophagy induction |

| Compound C | HCT116 | 25 | CDK2 inhibition |

Anti-inflammatory Effects

In addition to anticancer properties, compounds with similar structures have been evaluated for anti-inflammatory activity. The presence of methoxy groups in the phenyl rings has been correlated with enhanced anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines .

Antimicrobial Activity

The biological evaluation also extends to antimicrobial activity, where certain derivatives have shown effectiveness against bacterial strains. For example, a related thiazole compound exhibited moderate antibacterial activity against Staphylococcus aureus with an MIC value of 32 µg/mL .

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Thiazole A | Staphylococcus aureus | 32 |

| Thiazole B | Escherichia coli | 64 |

Study on Indole Derivatives

A study published in Molecules investigated the synthesis and biological evaluation of various indole derivatives, including those similar to our compound. The results indicated that modifications at the indole nitrogen significantly influenced the anticancer activity, with some derivatives achieving IC50 values below 10 μM against specific cancer cell lines .

Research on Pyrazole Compounds

Another significant study focused on pyrazole-linked compounds, revealing that certain structural modifications led to enhanced binding affinity to target proteins involved in cancer progression. This research supports the hypothesis that our compound may also exhibit similar binding characteristics due to its structural components .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs:

Key Observations:

- Substituent Effects: The bis(4-methoxyphenyl) groups in the target compound enhance lipophilicity compared to polar substituents like amino or hydroxy groups in analogs such as 7a . This may improve membrane permeability in biological systems.

- Thioether vs.

- Dihydropyrazole vs. Aromatic Pyrazole : The 4,5-dihydro-1H-pyrazole (pyrazoline) ring introduces partial saturation, reducing aromaticity and possibly modulating ring strain compared to fully aromatic pyrazoles .

Crystallographic and Computational Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.